![molecular formula C8H10N2O2S2 B12533320 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile CAS No. 675832-94-7](/img/structure/B12533320.png)
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and two sulfanyl groups attached to a but-2-enedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl mercaptan with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile: Known for its unique combination of hydroxyethyl and sulfanyl groups.
Thiodiglycol: A diol with a sulfur atom, used as a solvent and antineoplastic agent.
2,3-Bis[(4-dialkylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile: Used in the development of fluorescent materials.
Uniqueness
This compound stands out due to its specific structural features and the versatility of its chemical reactivity
Propiedades
Número CAS |
675832-94-7 |
|---|---|
Fórmula molecular |
C8H10N2O2S2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
2,3-bis(2-hydroxyethylsulfanyl)but-2-enedinitrile |
InChI |
InChI=1S/C8H10N2O2S2/c9-5-7(13-3-1-11)8(6-10)14-4-2-12/h11-12H,1-4H2 |
Clave InChI |
NKPFYHKLFLYNQQ-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=C(C#N)SCCO)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)
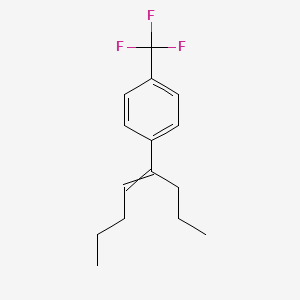
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)
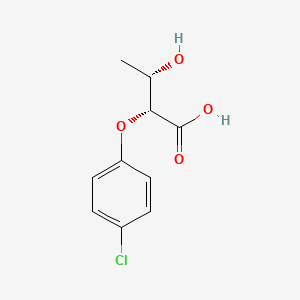
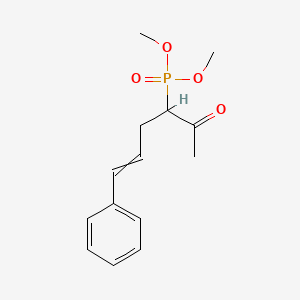
![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)
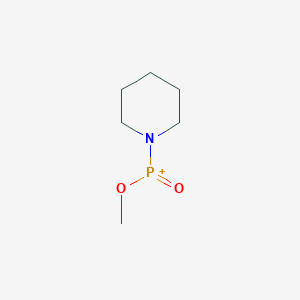
silane](/img/structure/B12533281.png)

![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)
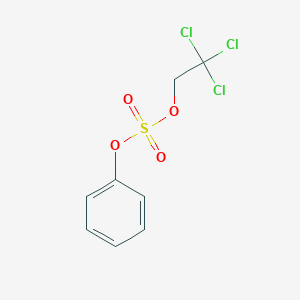
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
